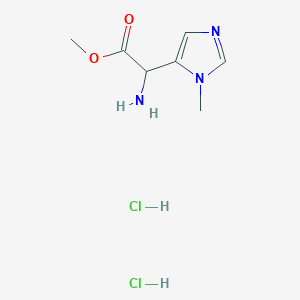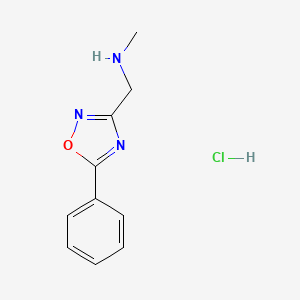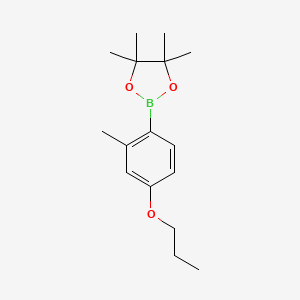
4-Propoxy-2-methylphenylboronic acid, pinacol ester
描述
4-Propoxy-2-methylphenylboronic acid, pinacol ester, is a type of organoboron compound. These compounds are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are considered environmentally benign and are relatively stable .
Synthesis Analysis
The synthesis of boronic esters like 4-Propoxy-2-methylphenylboronic acid, pinacol ester, can be achieved through various borylation approaches that have been developed over the years . One such method involves the reaction of pinacol and boranylbis (propan-2-yl)amine with 2-methoxybenzenediazonium tetrafluoroborate .Chemical Reactions Analysis
Organoboron compounds like 4-Propoxy-2-methylphenylboronic acid, pinacol ester, are highly valuable building blocks in organic synthesis . They are used in a variety of chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
Organoboron compounds like 4-Propoxy-2-methylphenylboronic acid, pinacol ester, are usually bench stable, easy to purify, and often commercially available . They are also relatively stable and readily prepared .科学研究应用
Organic Synthesis Suzuki–Miyaura Coupling
“4-Propoxy-2-methylphenylboronic acid, pinacol ester” is utilized in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This reaction is a cross-coupling method that allows the formation of carbon-carbon bonds by coupling aryl halides with aryl boronic acids. The compound serves as a substrate in this process, enabling the creation of various complex organic molecules .
Medicinal Chemistry Synthesis of Sulfinamide Derivatives
In medicinal chemistry, this compound can be used to synthesize sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate. Sulfinamides are valuable in drug development due to their biological activity and potential therapeutic applications .
Material Science Development of ROS-responsive Nanoparticles
The compound has applications in material science, particularly in the development of reactive oxygen species (ROS)-responsive multifunctional nanoparticles. These nanoparticles can be used for the treatment of diseases like periodontitis by alleviating chronic inflammation in an SD rat model .
Polymerase Enzyme Inhibitors Hepatitis C Treatment
It is involved in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C. These inhibitors are crucial for developing new treatments for hepatitis C, a significant global health concern .
Pi-Interactions and Electronic Structure Studies
The compound is used in studies of pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates. These studies are essential for understanding molecular interactions and designing advanced materials .
Synthesis of Nicotine Derivatives
Another application is in the synthesis of subphthalocyanine and fused-ring nicotine derivatives. Nicotine derivatives have various uses, including as potential pharmaceuticals or agrochemicals .
未来方向
The field of organoboron chemistry continues to evolve. Protodeboronation, the removal of the boron moiety at the end of a sequence, is an area that is not well developed and could be a focus for future research . The Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, also continues to be a significant area of study .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-4-propoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-7-10-18-13-8-9-14(12(2)11-13)17-19-15(3,4)16(5,6)20-17/h8-9,11H,7,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZKJMFESWWGOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propoxy-2-methylphenylboronic acid, pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/structure/B1431947.png)

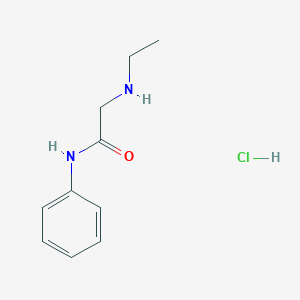
![2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde](/img/structure/B1431952.png)
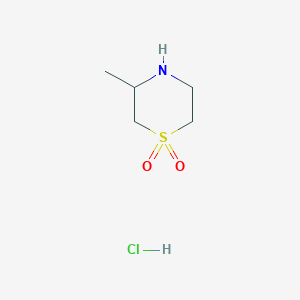

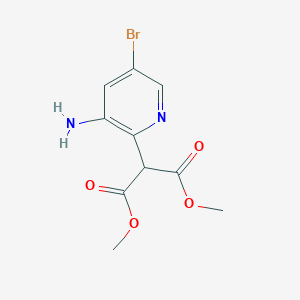

![2-[4-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1431958.png)
![Methyl 5-iodoimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B1431960.png)
![2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431963.png)

